2,2,2-三氟-N-(哌啶-4-基)乙酰胺

描述

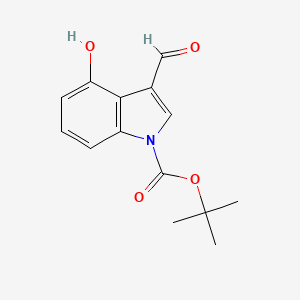

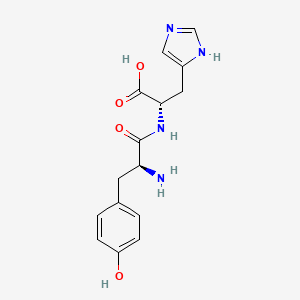

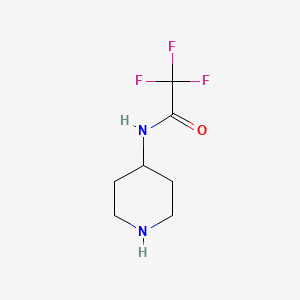

The compound "2,2,2-trifluoro-N-(piperidin-4-yl)acetamide" is a trifluoromethylated nitrogen-containing molecule, which is of significant interest due to its potential biological effects. Such compounds are increasingly being synthesized for their relevance in the pharmaceutical industry, particularly as building blocks for peptidomimetic units and heterocycles like piperidines and beta-lactams .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through various methodologies. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidin-4-yl moiety involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired piperidine derivatives . Another approach for synthesizing piperidine derivatives is through tandem alkynyl aza-Prins-Ritter reactions, which have been shown to be efficient and provide good yields . Additionally, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for the synthesis of piperidine derivatives, demonstrating high selectivity and efficiency .

Molecular Structure Analysis

The molecular structures of synthesized piperidine derivatives are typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of substituents attached to the piperidine ring . In some cases, X-ray crystallography is also employed to confirm stereochemical assignments .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which have been explored with different reagents and catalysts such as metal triflates. The reactivity and selectivity of these reactions are influenced by the substituents on the piperidine ring and the reaction conditions . The Prins cyclization and Ritter reactions are also utilized in the synthesis of piperidine derivatives, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting points, and reactivity, are closely related to their molecular structure. The presence of the trifluoromethyl group and other substituents significantly impacts these properties, which in turn affect the compound's biological activity and potential as a pharmaceutical agent . The synthesized compounds are often screened for biological activities, such as antibacterial properties and enzyme inhibition, to assess their potential applications .

科学研究应用

生物活性化合物的合成

合成了一系列 N-取代-2" -[(苯磺酰基)(哌啶-1-基)氨基]乙酰胺衍生物,对乙酰胆碱酯酶、丁酰胆碱酯酶和脂氧合酶酶表现出有希望的活性,表明在与酶功能障碍相关的疾病中具有治疗应用的潜力 (Khalid 等人,2014)。

抗菌活性

对带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物的抗菌潜力进行了评估,显示出对革兰氏阴性菌株的适度抑制作用,表明它们可用于对抗细菌感染 (Iqbal 等人,2017)。

催化和有机合成

纳米磁铁矿 (Fe3O4) 被认为是在超声波辐射下合成 1-(芳基(哌啶-1-基)甲基)萘-2-醇和 N-((2-羟基萘-1-基)(芳基)甲基)乙酰胺衍生物的有效催化剂,突显了一种清洁且高产的化合物合成方法 (Mokhtary 和 Torabi,2017)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

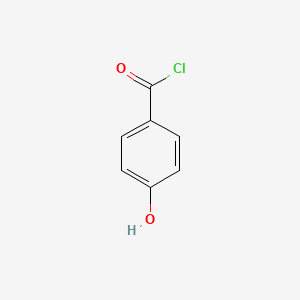

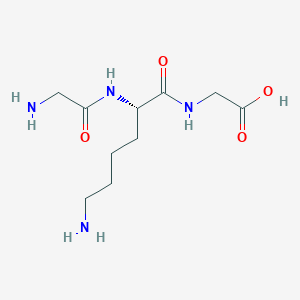

IUPAC Name |

2,2,2-trifluoro-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h5,11H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIRKOCSSOKHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444690 | |

| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(piperidin-4-yl)acetamide | |

CAS RN |

97181-51-6 | |

| Record name | 2,2,2-Trifluoro-N-4-piperidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97181-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。